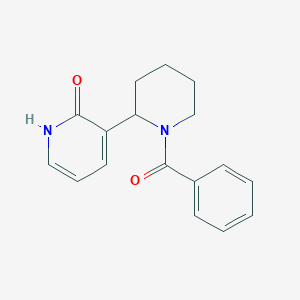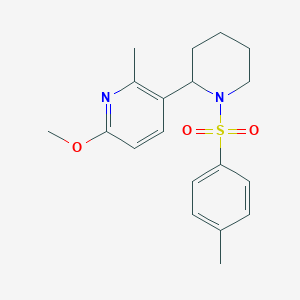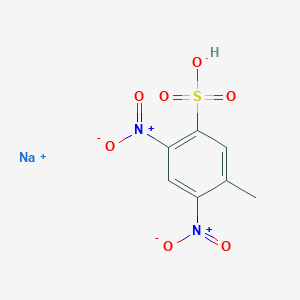
Sodium;5-methyl-2,4-dinitrobenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;5-methyl-2,4-dinitrobenzenesulfonic acid is a chemical compound with the molecular formula C7H6N2NaO7S. It is a derivative of benzenesulfonic acid, characterized by the presence of two nitro groups and a methyl group on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium;5-methyl-2,4-dinitrobenzenesulfonic acid typically involves the nitration of methylbenzenesulfonic acid. The process includes the following steps:
Nitration: Methylbenzenesulfonic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions of the benzene ring.
Neutralization: The resulting dinitro compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Large-scale nitration: Using industrial-grade nitric and sulfuric acids.
Neutralization and crystallization: The neutralized product is crystallized to obtain the pure sodium salt.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;5-methyl-2,4-dinitrobenzenesulfonic acid undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Reduction: 5-methyl-2,4-diaminobenzenesulfonic acid.
Substitution: Various substituted benzenesulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium;5-methyl-2,4-dinitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of high-energy materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of sodium;5-methyl-2,4-dinitrobenzenesulfonic acid involves its interaction with molecular targets through its nitro and sulfonic acid groups. These functional groups can participate in redox reactions and form complexes with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to act as an oxidizing agent and its reactivity with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
- Sodium 2,4-dinitrobenzenesulfonate
- Sodium 3-nitrobenzenesulfonate
- Sodium 2,4-difluorobenzenesulfonate
Comparison: Sodium;5-methyl-2,4-dinitrobenzenesulfonic acid is unique due to the presence of a methyl group, which can influence its reactivity and solubility compared to other similar compounds. The methyl group can also affect the compound’s interaction with biological targets, making it distinct in its applications and effects.
This comprehensive overview highlights the significance of this compound in various fields and its unique properties compared to similar compounds
Eigenschaften
Molekularformel |
C7H6N2NaO7S+ |
|---|---|
Molekulargewicht |
285.19 g/mol |
IUPAC-Name |
sodium;5-methyl-2,4-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H6N2O7S.Na/c1-4-2-7(17(14,15)16)6(9(12)13)3-5(4)8(10)11;/h2-3H,1H3,(H,14,15,16);/q;+1 |
InChI-Schlüssel |
NJYGZGBVPGBUQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



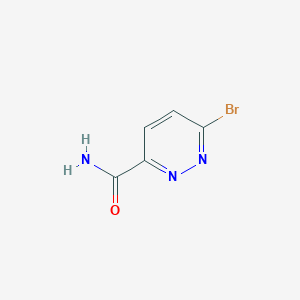

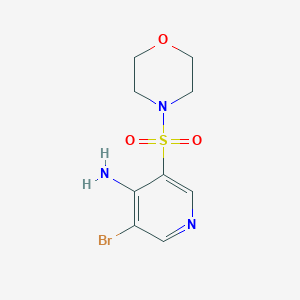

![Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-](/img/structure/B11823127.png)


![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)
